Bienvenue dans la boutique en ligne BenchChem!

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Lipophilicity Membrane permeability ADME prediction

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1511647-92-9) is a fluorinated aromatic carboxylic acid (C₁₀H₈ClF₃O₂; MW 252.62 g/mol) that belongs to the class of α-aryl-ω,ω,ω-trifluoroalkanoic acids. Characterised by a para-chlorophenyl substituent at the 2-position of a 4,4,4-trifluorobutanoic acid backbone, the molecule possesses one asymmetric carbon atom (an undefined stereocenter) and contains two hydrogen bond acceptors and one donor.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62
CAS No. 1511647-92-9
Cat. No. B2629720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid
CAS1511647-92-9
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)Cl
InChIInChI=1S/C10H8ClF3O2/c11-7-3-1-6(2-4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
InChIKeyKBJFHBNOYKJZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid (CAS 1511647-92-9): Compound Identity, Physicochemical Profile, and Core Scaffold Classification


2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CAS 1511647-92-9) is a fluorinated aromatic carboxylic acid (C₁₀H₈ClF₃O₂; MW 252.62 g/mol) that belongs to the class of α-aryl-ω,ω,ω-trifluoroalkanoic acids . Characterised by a para-chlorophenyl substituent at the 2-position of a 4,4,4-trifluorobutanoic acid backbone, the molecule possesses one asymmetric carbon atom (an undefined stereocenter) and contains two hydrogen bond acceptors and one donor [1]. Its computed XLogP3-AA of 3.5 places it in a moderately lipophilic range suitable for membrane permeation studies and scaffold derivatisation [1]. The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) [1].

Why In-Class 4,4,4-Trifluorobutanoic Acid Analogs Cannot Be Interchanged with 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid for Rigorous Research Applications


Superficially, several aryl-4,4,4-trifluorobutanoic acids share the same molecular formula (C₁₀H₈ClF₃O₂) or a close scaffold topology. However, substitution based solely on formula identity ignores three critical dimensions of differentiation: (i) the para-chloro positioning on the phenyl ring imparts a distinct electronic profile (Hammett σₚ = +0.23 for para-Cl versus σₘ = +0.37 for meta-Cl), which modulates the carboxylic acid pKa and the electron density available for π-stacking or halogen-bonding interactions [1][4]; (ii) the 2-substituted regioisomer positions the carboxyl group α to the aromatic ring, creating a chiral centre that is absent in the corresponding 3-substituted positional isomer (CAS 1344194-83-7, which has zero undefined stereocenters), eliminating the possibility of enantioselective derivatisation [2][3]; and (iii) removal of the 4-chloro substituent (as in 4,4,4-trifluoro-2-phenylbutanoic acid, CAS 1073477-18-5) reduces XLogP3-AA from 3.5 to 2.9—a ΔlogP of 0.6 units—sufficiently large to alter membrane partitioning, protein binding, and ADME predictivity in any downstream biological evaluation [3][5].

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid Versus Closest Analogs—Head-to-Head Physicochemical, Structural, and Application-Specific Comparisons


Lipophilicity Advantage: XLogP3-AA Comparison Against the Des-Chloro (Unsubstituted Phenyl) Analog

The target compound (2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid) exhibits a PubChem-computed XLogP3-AA of 3.5, while the corresponding des-chloro analog (4,4,4-trifluoro-2-phenylbutanoic acid, CAS 1073477-18-5) exhibits an XLogP3-AA of 2.9 [1][2]. This represents a ΔlogP of +0.6 log units, indicative of a roughly 4-fold higher octanol–water partition coefficient for the chlorinated compound when other structural features are held constant [3].

Lipophilicity Membrane permeability ADME prediction

Chiral Centre Differentiation: Stereochemical Capability Versus the 3-Substituted Positional Isomer

The target compound contains one undefined atom stereocenter at the C2 position (α to the carboxylic acid), as reported by both Fluorochem and PubChem [1]. In contrast, the 3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid positional isomer (CAS 1344194-83-7) has zero undefined atom stereocenters, as the C3 carbon bearing the trifluoromethyl and the C1 carboxylic acid are symmetrically distinct from the C2 chiral centre topology [2]. This structural difference is absolute and categorical—the 3-isomer cannot serve as a chiral building block in asymmetric synthesis without additional functionalisation.

Chirality Asymmetric synthesis Positional isomerism

Regioisomeric Impact on Acidity: Predicted pKa Shift Due to Carboxylic Acid Position Relative to the Electron-Withdrawing Trifluoromethyl Group

In the target 2-substituted regioisomer, the carboxylic acid moiety is located α to the aromatic ring and separated from the terminal –CF₃ group by one methylene spacer (–CH₂–). In the 3-substituted positional isomer (CAS 1344194-83-7), the carboxylic acid is at the terminal position β to the ring and directly attached to the carbon bearing the –CF₃ group [1][2]. The proximity of the strongly electron-withdrawing trifluoromethyl group (σI ≈ 0.40) to the carboxylic acid in the 3-isomer is expected to lower the pKa by an estimated 0.5–0.8 units relative to the 2-isomer, based on the inductive attenuation across one versus two saturated carbon atoms [3]. Although experimentally measured pKa values are not available for either compound, the predicted difference is mechanistically grounded in established physical-organic principles governing through-bond inductive effects [4].

pKa prediction Carboxylic acid acidity Inductive effect

Pharmaceutical Scaffold Validation: The 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoyl Core in a Bayer Cardiovascular Patent

Bayer Pharma AG's patent JP-2021504396-A (also published in WO family equivalents) claims (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropanoic acid for the treatment of cardiovascular, cardiopulmonary, and cardiorenal diseases [1]. The key acyl fragment—(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid—is a direct methylated derivative of the target compound, sharing the identical 2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid core scaffold. The patent explicitly teaches stereospecific incorporation of this chiral fluorinated arylbutanoyl group as essential for pharmacological activity, directly validating the target scaffold's relevance in a late-stage pharmaceutical development programme [1]. In contrast, the 3-substituted positional isomer (CAS 1344194-83-7) lacks the chiral centre topology required by the patent's stereochemical claims and cannot serve as a precursor for this class of drug candidates.

Patent evidence Cardiovascular drug discovery Scaffold validation

Para-Chloro Versus Meta-Chloro Isomer: Equivalent LogP but Differentiated Electronic and Steric Profiles for Target Engagement

The 2-(4-chlorophenyl) target compound and its 2-(3-chlorophenyl) isomer (CAS 1502758-86-2) exhibit nearly identical LogP values (3.39 versus 3.39–3.46 ), making them indistinguishable by lipophilicity alone. However, the para-chloro substituent exerts a distinct electronic influence: the Hammett σₚ value for para-Cl is +0.23 (modest electron-withdrawing by induction, weak resonance donation), while σₘ for meta-Cl is +0.37 (stronger inductive electron withdrawal without resonance contribution) [1]. Additionally, the para-substitution geometry presents a linear molecular axis that favours π-stacking interactions and halogen bonding along the molecular long axis, whereas meta-substitution introduces a kinked topology with different steric demands in a binding pocket [2]. These differences are well-precedented to cause target-specific selectivity divergence in medicinal chemistry programmes, even when global lipophilicity is identical.

Positional isomerism Electronic effects Structure-activity relationship

Optimal Application Scenarios for Procuring 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid (CAS 1511647-92-9) Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Fluorinated Drug Candidates

The target compound's single asymmetric carbon at the C2 position (α to the carboxylic acid) makes it uniquely suitable as a racemic or prochiral precursor for asymmetric synthesis workflows, including chiral auxiliary-directed alkylations, enzymatic resolutions, or catalytic asymmetric hydrogenations . Unlike the 3-substituted positional isomer (CAS 1344194-83-7), which lacks any stereocenter, this compound can be incorporated into enantioselective routes toward bioactive molecules such as the Bayer cardiovascular candidate described in JP-2021504396-A, where the (2S,3R) stereochemistry of the 2-(4-chlorophenyl)-4,4,4-trifluorobutanoyl fragment is essential for pharmacological activity [1]. Procurement for medicinal chemistry laboratories engaged in stereospecific SAR exploration is strongly indicated.

Lipophilicity-Optimised Fragment for Membrane-Permeable Probe Design

With an XLogP3-AA of 3.5—compared to 2.9 for the des-chloro analog—the target compound offers a 4-fold higher predicted octanol–water partition coefficient while retaining a favourable topological polar surface area of 37.3 Ų and a molecular weight of 252.62 Da, comfortably within fragment-like property space (MW < 300, logP ≤ 3.5) [2][3]. This balanced profile supports its use as a lipophilic aromatic fragment in fragment-based drug discovery (FBDD), where the 4-chlorophenyl group can engage in both hydrophobic packing and halogen-bonding interactions with target proteins, while the carboxylic acid provides a synthetic handle for amide or ester library generation [4].

Regioisomer-Specific Scaffold for Investigating Inductive Effects on Carboxylic Acid Bioisostere Design

The distinct separation of the –CF₃ group from the carboxylic acid by two σ-bonds (versus one σ-bond in the 3-substituted isomer) results in a predicted pKa difference of 0.5–0.8 units, translating to a 3- to 6-fold difference in ionisation at physiological pH [5][6]. This makes the target compound the regioisomer of choice when a less acidic carboxylic acid bioisostere is desired—for example, in central nervous system (CNS) drug discovery where a higher fraction of the neutral, passively permeable species is preferred at pH 7.4. Researchers exploring carboxylic acid bioisostere SAR should deliberately select this 2-isomer when attenuated acidity (relative to the 3-isomer) aligns with their pharmacokinetic design objectives [7].

Validated Pharmaceutical Intermediate for Cardiovascular Drug Development Programmes

The Bayer patent JP-2021504396-A provides a direct pharmaceutical precedent for the 2-(4-chlorophenyl)-4,4,4-trifluorobutanoyl scaffold in the context of cardiovascular, cardiopulmonary, and cardiorenal disease therapeutics [1]. While the target compound is the des-methyl precursor, it can serve as a starting material or key intermediate for the synthesis of the patent's claimed (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl derivatives via α-alkylation or related C–C bond-forming reactions. For contract research organisations (CROs) or pharmaceutical development teams working on follow-on compounds or generic pathways in the cardiovascular space, procurement of this specific CAS number—rather than an isomeric alternative—is essential for maintaining fidelity to the documented synthetic route and intellectual property landscape [8].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.